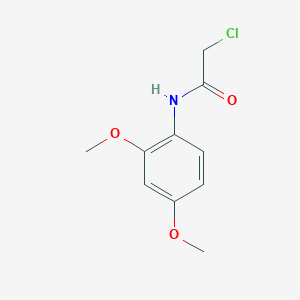

2-chloro-N-(2,4-dimethoxyphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3/c1-14-7-3-4-8(9(5-7)15-2)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPDLCISEBHCEFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20307629 | |

| Record name | 2-chloro-N-(2,4-dimethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20307629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101908-41-2 | |

| Record name | 2-chloro-N-(2,4-dimethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20307629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(2,4-dimethoxyphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide, a compound of interest in medicinal chemistry and drug development. This document details its chemical identity, physical characteristics, synthesis, and potential biological relevance, supported by experimental methodologies and data visualizations.

Chemical Identity and Properties

This compound is a substituted aromatic acetamide. Its core structure consists of a chloroacetamide group attached to a 2,4-dimethoxyphenyl ring.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 101908-41-2 | - |

| Molecular Formula | C₁₀H₁₂ClNO₃ | [1] |

| Molecular Weight | 229.66 g/mol | [1] |

| Appearance | Solid (form) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available for the specific compound. Related compounds show solubility in organic solvents like ethanol and DMSO. | [2] |

Synthesis and Characterization

The synthesis of this compound typically involves the acylation of 2,4-dimethoxyaniline with chloroacetyl chloride. This is a common method for the formation of N-arylacetamides.[3][4]

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol based on general methods for the synthesis of similar N-arylacetamides.[3]

Materials:

-

2,4-dimethoxyaniline

-

Chloroacetyl chloride

-

Anhydrous solvent (e.g., dichloromethane, ethyl acetate, or acetic acid)

-

Base (e.g., triethylamine or sodium acetate)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Standard glassware for workup and purification

Procedure:

-

Dissolve 2,4-dimethoxyaniline in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

If a non-basic solvent is used, add a base like triethylamine to the solution to act as a scavenger for the HCl byproduct.

-

Slowly add chloroacetyl chloride dropwise to the cooled and stirring solution via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (typically monitored by Thin Layer Chromatography).

-

Upon completion of the reaction, proceed with the workup. This may involve washing the organic layer with water, a dilute acid solution, a dilute base solution (like sodium bicarbonate), and brine.[2]

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol or ethyl acetate/hexane) to yield pure this compound.[2]

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a key technique to confirm the structure. A known ¹H NMR spectrum for this compound is available.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the N-H and C=O stretching vibrations of the amide group.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Reactivity and Potential Applications

The chemical reactivity of this compound is primarily centered around the chloroacetamide moiety. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution. This reactivity allows for the further functionalization of the molecule, making it a potentially useful intermediate in the synthesis of more complex molecules.

While specific applications for this compound are not extensively documented, the broader class of chloroacetamide derivatives has been investigated for various biological activities.

Biological Activity (of Related Compounds)

Chloroacetamide derivatives have shown a range of biological activities, including:

-

Antimicrobial and Antifungal Activity: Several studies have reported the antibacterial and antifungal properties of N-substituted chloroacetamides.[3][5] The proposed mechanism for some of these compounds involves binding to ergosterol on the fungal plasma membrane or inhibiting DNA synthesis.

-

Anticancer Activity: Some substituted chloroacetamides have been investigated as potential cancer stem cell inhibitors.[6]

Further research is required to determine if this compound exhibits similar biological activities.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Caption: Synthesis workflow for this compound.

Logical Relationship of Core Properties

The following diagram illustrates the logical relationship between the core chemical properties of this compound.

Caption: Interrelation of the chemical properties of the target compound.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. prepchem.com [prepchem.com]

- 3. ijpsr.info [ijpsr.info]

- 4. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 2-chloro-N-(2,4-dimethoxyphenyl)acetamide (CAS No. 101908-41-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide, a chemical compound with potential applications in research and drug development. This document consolidates available data on its chemical properties, synthesis, and safety, while also exploring the biological activities of structurally related compounds to infer its potential pharmacological relevance. Although specific signaling pathways and detailed mechanistic studies for this particular compound are not extensively documented in publicly available literature, this guide aims to provide a foundational understanding for researchers interested in its further investigation.

Chemical and Physical Properties

This compound is a solid organic compound. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 101908-41-2 | |

| Molecular Formula | C₁₀H₁₂ClNO₃ | |

| Molecular Weight | 229.66 g/mol | |

| Appearance | Solid | |

| InChI Key | SPDLCISEBHCEFN-UHFFFAOYSA-N | |

| SMILES | O=C(CCl)NC1=C(OC)C=C(OC)C=C1 |

Synthesis

General Experimental Protocol: Synthesis of 2-chloro-N-arylacetamides

This protocol is based on established methods for the synthesis of similar compounds and can be adapted for this compound.

Materials:

-

2,4-Dimethoxyaniline (1.0 equivalent)

-

Chloroacetyl chloride (1.1 - 1.2 equivalents)

-

Triethylamine (TEA) or Sodium Acetate (1.1 - 1.5 equivalents) as a base

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetic Acid)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

Procedure:

-

Dissolve 2,4-dimethoxyaniline and the base (e.g., triethylamine) in the chosen anhydrous solvent in a round-bottom flask.

-

Cool the mixture in an ice bath to 0-5 °C with continuous stirring.

-

Add chloroacetyl chloride dropwise to the cooled solution using a dropping funnel over a period of 15-30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Filter the precipitate using a Buchner funnel and wash it thoroughly with cold water.

-

Dry the crude product.

-

For further purification, recrystallization from a suitable solvent such as ethanol can be performed.

Logical Workflow for Synthesis:

Caption: General synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathways (Inferred from Related Compounds)

Direct studies on the biological activity and signaling pathways of this compound are limited. However, the broader class of chloroacetamides and acetamide derivatives has been investigated for various biological effects.

Antimicrobial and Antifungal Activity: Several studies have reported the antimicrobial and antifungal properties of N-substituted chloroacetamide derivatives. The presence of the chloroacetyl group is often crucial for this activity. For instance, some N-arylacetamides have shown activity against various bacterial and fungal strains. The proposed mechanism for some of these compounds involves the inhibition of essential enzymes, such as DNA ligase, thereby disrupting microbial replication.

Potential Anti-Inflammatory and Anticancer Activity: Derivatives of acetamide have been explored for their potential as anti-inflammatory and anticancer agents. For example, some acetamide derivatives have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The mechanisms of action for these related compounds are diverse and often depend on the specific substitutions on the aromatic ring.

Signaling Pathway Hypothesis (General for Chloroacetamides):

Given the reactive nature of the α-chloroacetamide moiety, it is plausible that this compound could act as a covalent modifier of biological macromolecules. This could involve the nucleophilic attack by cysteine residues in proteins, leading to the inhibition of enzyme function or disruption of protein-protein interactions. This mechanism is a common feature of many biologically active chloroacetamides.

Caption: Hypothesized mechanism of action via covalent modification.

Safety and Handling

Based on available safety data for this compound and similar compounds, appropriate safety precautions should be taken when handling this chemical.

Hazard Identification:

-

Hazard Statements: H319 (Causes serious eye irritation).

-

Signal Word: Warning.

-

Pictograms: GHS07.

Precautionary Measures:

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or in a fume hood.

-

Avoid inhalation of dust and direct contact with skin and eyes.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a chemical compound with potential for further investigation in various scientific fields, particularly in medicinal chemistry and drug discovery. While specific biological data for this compound is scarce, the known activities of related chloroacetamides suggest that it may possess interesting pharmacological properties. This technical guide provides a starting point for researchers by summarizing its known characteristics and offering a general synthesis protocol. Further studies are warranted to elucidate its specific biological mechanisms and potential therapeutic applications.

Synthesis of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide, a valuable intermediate in organic synthesis and potential building block for novel pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and key characterization data, presented in a clear and structured format to support research and development efforts.

Synthesis Pathway and Reaction Mechanism

The synthesis of this compound is achieved through a nucleophilic acyl substitution reaction. The primary amine of 2,4-dimethoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Caption: Reaction scheme for the synthesis of this compound.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂ClNO₃ | [1] |

| Molecular Weight | 229.66 g/mol | [1] |

| Appearance | Expected to be a solid | [1] |

Table 2: Spectroscopic Data (Predicted and from Analogous Compounds)

| Technique | Data (for analogous compounds where specified) |

| ¹H NMR | Expected peaks for aromatic protons (δ 6.5-8.0 ppm), methoxy groups (δ ~3.8 ppm), and the chloroacetyl methylene group (δ ~4.2 ppm). The amide proton would appear as a broad singlet. |

| ¹³C NMR | Expected peaks for aromatic carbons (δ 100-160 ppm), methoxy carbons (δ ~55 ppm), the chloroacetyl methylene carbon (δ ~43 ppm), and the carbonyl carbon (δ ~165 ppm). |

| IR (Infrared) | For 2-chloro-N-(2-methoxyphenyl)acetamide: N-H stretch (~3271 cm⁻¹), C=O stretch (~1668 cm⁻¹), N-H bend (~1543 cm⁻¹), C-N stretch (~1476 cm⁻¹), C-Cl stretch (785-540 cm⁻¹).[2] |

| Mass Spec (MS) | For 2-chloro-N-(2-methoxyphenyl)acetamide: [M+] m/z 199.[2] The expected molecular ion peak for the target compound would be at m/z 229 and an M+2 peak due to the chlorine isotope. |

Detailed Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound, adapted from established procedures for similar N-aryl acetamides.[3]

Materials and Equipment:

-

2,4-dimethoxyaniline

-

Chloroacetyl chloride

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Ethyl Acetate)

-

Base (e.g., Triethylamine or Pyridine)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)

Caption: A typical experimental workflow for the synthesis and purification.

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,4-dimethoxyaniline (1.0 equivalent) and a suitable base such as triethylamine (1.1 equivalents) in an anhydrous solvent like dichloromethane.

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

-

Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1.05 equivalents) dropwise to the cooled solution using a dropping funnel over a period of 15-30 minutes, ensuring the temperature does not rise significantly.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any remaining acid, and finally with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure this compound.

-

Characterization: Characterize the final product using standard analytical techniques such as NMR, IR, and mass spectrometry, and determine its melting point.

Safety Considerations

-

Chloroacetyl chloride is highly corrosive and lachrymatory. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

The solvents used are flammable and should be handled away from ignition sources.

-

Standard laboratory safety procedures should be followed throughout the experiment.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt the procedures as necessary for their specific applications.

References

Elucidation of the Molecular Structure of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive elucidation of the chemical structure of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide. It details the synthetic route, spectroscopic data, and potential biological significance of this compound. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Logical relationships and experimental workflows are visualized using Graphviz diagrams to facilitate understanding. This document serves as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Chemical Structure and Properties

This compound possesses a molecular structure characterized by a chloroacetamide group attached to a 2,4-dimethoxyphenyl ring. The key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₂ClNO₃ |

| Molecular Weight | 229.66 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | COC1=CC(=C(C=C1)OC)NC(=O)CCl |

| InChI Key | Not available |

| CAS Number | Not available |

| Appearance | Expected to be a solid |

| Solubility | Expected to be soluble in organic solvents like DMSO |

Synthesis

The synthesis of this compound is achieved through the acylation of 2,4-dimethoxyaniline with chloroacetyl chloride. This reaction is a standard method for the formation of N-aryl acetamides. The general reaction scheme is depicted below.

Caption: Synthetic scheme for this compound.

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of N-aryl amides.

Materials:

-

2,4-Dimethoxyaniline

-

Chloroacetyl chloride

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Deionized water

-

Round bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

In a 50 mL round bottom flask, dissolve 2,4-dimethoxyaniline (6 mmol) in anhydrous THF (10 mL).

-

Add DBU (1.2 mmol) to the solution.

-

Cool the reaction mixture to 0°C using an ice bath and stir mechanically for 15 minutes.

-

Slowly add chloroacetyl chloride (6.1 mmol) dropwise to the reaction mixture, ensuring the temperature does not exceed 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (7:3) as the mobile phase.

-

Upon completion, pour the reaction mixture into cold water.

-

The product will precipitate out of the solution.

-

Filter the precipitate and wash it with cold water.

-

Dry the solid product.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the purified this compound.

Caption: Experimental workflow for the synthesis of the target compound.

Spectroscopic Data and Structure Elucidation

The structure of this compound can be confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.0 (d) | Doublet | 1H | Ar-H (position 6) |

| ~6.5 (d) | Doublet | 1H | Ar-H (position 5) |

| ~6.4 (s) | Singlet | 1H | Ar-H (position 3) |

| ~4.2 (s) | Singlet | 2H | -CH₂Cl |

| ~3.8 (s) | Singlet | 3H | -OCH₃ (position 4) |

| ~3.7 (s) | Singlet | 3H | -OCH₃ (position 2) |

| ~9.5 (s) | Singlet | 1H | -NH- |

Note: The exact chemical shifts may vary depending on the solvent used. The provided data is based on a spectrum in DMSO-d₆.

¹³C NMR Spectroscopy

While a specific ¹³C NMR spectrum for this compound was not found in the literature, the expected chemical shifts can be predicted based on the analysis of similar structures.

| Predicted Chemical Shift (ppm) | Assignment |

| ~165 | C=O (amide) |

| ~158 | C-O (position 4) |

| ~148 | C-O (position 2) |

| ~122 | C-N (position 1) |

| ~120 | C-H (position 6) |

| ~104 | C-H (position 5) |

| ~98 | C-H (position 3) |

| ~56 | -OCH₃ (position 4) |

| ~55 | -OCH₃ (position 2) |

| ~43 | -CH₂Cl |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretch (amide) |

| ~1670 | C=O stretch (amide I band) |

| ~1540 | N-H bend (amide II band) |

| ~1200-1000 | C-O stretch (ethers) |

| ~750 | C-Cl stretch |

Mass Spectrometry

The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Assignment |

| 229/231 | [M]⁺, [M+2]⁺ (due to ³⁵Cl/³⁷Cl) |

| 153 | [M - CH₂Cl - CO]⁺ |

Potential Biological Significance

While no specific biological activities have been reported for this compound, the broader class of N-aryl chloroacetamides has been investigated for various biological effects.

-

Antimicrobial and Antifungal Activity: Several studies have demonstrated that N-aryl acetamide derivatives exhibit significant antibacterial and antifungal properties.[1][2] The chloroacetamide moiety is a known reactive group that can alkylate biological nucleophiles, potentially leading to the inhibition of essential enzymes in microorganisms.

The potential mechanism of action for antimicrobial activity is illustrated below.

Caption: Putative mechanism of antimicrobial action for N-aryl chloroacetamides.

Conclusion

This technical guide has provided a detailed elucidation of the structure of this compound. The synthesis via acylation of 2,4-dimethoxyaniline is a straightforward and efficient method. The structure is well-supported by spectroscopic data, including ¹H NMR, and can be further confirmed by ¹³C NMR, IR, and mass spectrometry. While specific biological data for this compound is lacking, its structural class suggests potential for antimicrobial and antifungal activities, warranting further investigation for drug development purposes. This guide serves as a foundational document for researchers interested in the synthesis, characterization, and biological evaluation of this and related compounds.

References

Spectroscopic Data of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

-

IUPAC Name: 2-chloro-N-(2,4-dimethoxyphenyl)acetamide

-

Molecular Formula: C₁₀H₁₂ClNO₃

-

Molecular Weight: 229.66 g/mol

-

CAS Number: 39740-77-7

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from known data for structurally similar compounds, including 2-chloro-N-(2-methoxyphenyl)acetamide and 2-chloro-N-(4-methoxyphenyl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.5 - 10.5 | s | 1H | -NH- (Amide) |

| ~8.0 - 8.2 | d | 1H | Ar-H (H6) |

| ~6.5 - 6.7 | m | 2H | Ar-H (H3, H5) |

| ~4.2 - 4.4 | s | 2H | -CH₂-Cl |

| ~3.85 | s | 3H | -OCH₃ (C4-methoxy) |

| ~3.80 | s | 3H | -OCH₃ (C2-methoxy) |

Solvent: DMSO-d₆. Peak positions are referenced to TMS (δ 0.00).

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (Amide) |

| ~158 | Ar-C (C4-O) |

| ~148 | Ar-C (C2-O) |

| ~122 | Ar-C (C1-N) |

| ~120 | Ar-C (C6) |

| ~105 | Ar-C (C5) |

| ~99 | Ar-C (C3) |

| ~56.0 | -OCH₃ (C4-methoxy) |

| ~55.5 | -OCH₃ (C2-methoxy) |

| ~43 | -CH₂-Cl |

Solvent: DMSO-d₆. Peak positions are referenced to TMS (δ 0.00).

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3200 | Strong, Broad | N-H Stretch (Amide) |

| ~3100 - 3000 | Medium | C-H Stretch (Aromatic) |

| ~2950 - 2850 | Medium | C-H Stretch (Aliphatic) |

| ~1680 - 1650 | Strong | C=O Stretch (Amide I) |

| ~1600 - 1580 | Strong | C=C Stretch (Aromatic) |

| ~1540 - 1500 | Strong | N-H Bend (Amide II) |

| ~1280 - 1200 | Strong | C-O Stretch (Aryl Ether) |

| ~800 - 700 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 229 | Moderate | [M]⁺ (³⁵Cl isotope) |

| 231 | Low | [M+2]⁺ (³⁷Cl isotope, ~1/3 intensity of M⁺) |

| 180 | High | [M - CH₂Cl]⁺ |

| 152 | High | [M - C₂H₂ClO]⁺ or [C₈H₈NO₂]⁺ (from McLafferty) |

| 124 | Moderate | [C₇H₈O₂]⁺ |

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) is prepared in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing. Both ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.

Infrared (IR) Spectroscopy

The IR spectrum of the solid sample is obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be prepared as a potassium bromide (KBr) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly onto the ATR crystal.

Mass Spectrometry (MS)

The mass spectrum is acquired using a mass spectrometer equipped with an electron ionization (EI) source. The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The molecules are ionized by a beam of 70 eV electrons, and the resulting fragments are separated by their mass-to-charge ratio (m/z).

Visualization of Experimental Workflows

The following diagrams illustrate the logical workflows for the spectroscopic analyses described.

Caption: General workflow for spectroscopic analysis and structural elucidation.

Caption: Experimental workflow for NMR spectroscopy.

Caption: Experimental workflows for FT-IR and Mass Spectrometry.

An In-depth Technical Guide to the Physical and Chemical Properties of N-Aryl Chloroacetamides

N-aryl chloroacetamides are a significant class of organic compounds, serving as versatile precursors and building blocks in synthetic chemistry.[1] Their importance is underscored by their prevalence as key intermediates in the synthesis of a wide array of complex molecules, including various heterocyclic compounds.[1] Furthermore, many derivatives of N-substituted chloroacetamide have demonstrated considerable biological activities, finding applications as antimicrobial, antifungal, herbicidal, and antiproliferative agents.[1][2] This guide provides a comprehensive overview of their core physical and chemical properties, experimental protocols, and mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The physical and chemical characteristics of N-aryl chloroacetamides are fundamentally influenced by the nature of the substituent on the aryl ring. These properties are crucial for their handling, reaction setup, and predicting their biological activity.

Physical Properties

The physical state of N-aryl chloroacetamides is typically crystalline solid at room temperature. Quantitative data for several representative compounds are summarized below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility | Reference |

| 2-Chloro-N-phenylacetamide | C₈H₈ClNO | 169.61 | 134-136 | Soluble in ethanol | [3] |

| 2-Chloro-N-(4-methylphenyl)acetamide | C₉H₁₀ClNO | 183.63 | 160-162 | Soluble in ethanol | [3] |

| 2-Chloro-N-(4-chlorophenyl)acetamide | C₈H₇Cl₂NO | 204.06 | 188-190 | Soluble in ethanol | [3] |

| 2-Chloro-N-(4-bromophenyl)acetamide | C₈H₇BrClNO | 248.51 | 198-200 | Soluble in ethanol | [3] |

| 2-Chloro-N-(4-fluorophenyl)acetamide | C₈H₇ClFNO | 187.60 | 166-168 | Soluble in ethanol | [3] |

| 2-Chloro-N-(2,6-dimethylphenyl)acetamide | C₁₀H₁₂ClNO | 197.66 | 150-151 | Soluble in Chloroform, Methanol; Insoluble in water | [4] |

| N-(4-Acetylphenyl)-2-chloroacetamide | C₁₀H₁₀ClNO₂ | 211.64 | 208-210 | Not specified | [5] |

Chemical Properties and Reactivity

The chemical behavior of N-aryl chloroacetamides is dominated by the electrophilic carbon of the chloromethyl group and the nucleophilic amide nitrogen, though the latter's reactivity is diminished by resonance.

Nucleophilic Substitution : The most significant chemical property is the high reactivity of the chlorine atom towards nucleophilic substitution.[5][6][7] The electron-withdrawing effect of the adjacent carbonyl group makes the methylene carbon highly susceptible to attack by a variety of nucleophiles. This reactivity is the cornerstone of their utility as building blocks in organic synthesis.[6] Common nucleophiles include:

-

Oxygen nucleophiles: Alcohols and phenols react to form ether linkages.

-

Nitrogen nucleophiles: Amines and azides readily displace the chloride.

-

Sulfur nucleophiles: Thiols and thiophenols are potent nucleophiles that form thioethers.[6]

This reactivity allows for the construction of more complex molecules and various heterocyclic systems such as imidazoles, pyrroles, and thiazolidin-4-ones.[5][7]

Spectroscopic Data : The structural features of N-aryl chloroacetamides give rise to characteristic spectroscopic signatures.

| Spectroscopy Type | Region / Shift (Typical) | Interpretation |

| FTIR (cm⁻¹) | 3400-3200 (N-H stretch, often sharp)[8]1680-1640 (C=O stretch, Amide I band)[8]~3000 (Aromatic C-H stretch)800-600 (C-Cl stretch) | The presence of the N-H and strong carbonyl absorption are key indicators. The exact frequencies can be influenced by hydrogen bonding and the electronic nature of the aryl substituents. |

| ¹H NMR (ppm) | 10.5 - 8.0 (s, 1H, N-H)[8][9]8.0 - 7.0 (m, Ar-H)[8][9]~4.3 (s, 2H, Cl-CH₂)[8][9] | The amide proton (N-H) is typically a broad singlet and its chemical shift can vary with solvent and concentration. The singlet for the α-chloro methylene protons is highly characteristic. Aromatic protons show complex splitting patterns depending on the substitution. |

| ¹³C NMR (ppm) | 165-164 (C=O)[9]140-115 (Aromatic C)[9]~43 (Cl-CH₂)[9] | The carbonyl carbon appears in the typical amide region. The chemical shift of the methylene carbon attached to chlorine is a key diagnostic peak. |

| Mass Spec (MS) | M⁺ and M⁺+2 peaks | The presence of a chlorine atom results in a characteristic isotopic pattern for the molecular ion peak, with the M⁺+2 peak having an intensity of approximately one-third that of the M⁺ peak, reflecting the natural abundance of ³⁵Cl and ³⁷Cl.[10] |

Experimental Protocols

The synthesis of N-aryl chloroacetamides is most commonly achieved via the chloroacetylation of a corresponding primary or secondary aryl amine.[1][5]

General Synthesis of N-Aryl Chloroacetamides in an Organic Solvent[1]

This protocol is a widely applicable method for synthesizing a variety of 2-chloro-N-arylacetamides.[1]

Materials:

-

Substituted aryl amine (1.0 equivalent)

-

Chloroacetyl chloride (1.1 - 1.2 equivalents)[1]

-

Base (e.g., Triethylamine, Sodium Acetate) (1.1 - 1.5 equivalents)[1]

-

Anhydrous Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Benzene, Acetic Acid)[1]

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask and standard glassware

Procedure:

-

Dissolve the substituted aryl amine (1.0 eq.) and the base (e.g., triethylamine, 1.1-1.5 eq.) in the chosen anhydrous organic solvent in a round-bottom flask.[1][5]

-

Cool the mixture in an ice bath to 0-5 °C with continuous stirring.[1]

-

Add chloroacetyl chloride (1.1-1.2 eq.) dropwise to the stirred solution. Maintain the temperature between 0-5 °C during the addition.[1]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.[1]

-

Collect the precipitate by vacuum filtration and wash it with cold water.

-

Dry the crude product.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.[1]

Caption: General workflow for synthesis and purification.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds through a classic nucleophilic acyl substitution mechanism.

Caption: Nucleophilic acyl substitution mechanism.

Biological Activity and Mechanism of Action

N-Aryl chloroacetamides are recognized for a broad spectrum of biological activities, most notably as herbicides and antimicrobial agents.[11][12]

Herbicidal Activity : Chloroacetamide herbicides are widely used in agriculture. Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[13] VLCFAs (containing more than 18 carbons) are essential components of cell membranes, seed storage lipids, and surface waxes in plants.

The inhibition occurs at the level of the microsomal elongase system located in the endoplasmic reticulum.[13] Chloroacetamides strongly inhibit this four-step catalytic system with I₅₀ values in the nanomolar range.[13] This disruption of VLCFA biosynthesis leads to a cascade of effects, ultimately resulting in the death of susceptible plant seedlings.

Caption: Inhibition of VLCFA synthesis by N-aryl chloroacetamides.

Antimicrobial Activity : Several N-aryl chloroacetamide derivatives have shown potent activity against various bacterial and fungal strains.[2][11] For instance, they have been reported to be effective against Gram-positive bacteria like Staphylococcus aureus and MRSA, and moderately effective against the yeast Candida albicans.[11] The biological activity is closely linked to the chemical structure, particularly the substituents on the phenyl ring.[11] Halogenated p-substituted phenyl rings, such as in N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, often exhibit high lipophilicity, which may facilitate their passage through the microbial cell membrane.[11] The precise mechanism is believed to involve the alkylation of essential biological nucleophiles, such as cysteine residues in enzymes, disrupting their function.

Conclusion

N-aryl chloroacetamides represent a class of compounds with significant synthetic utility and diverse biological applications. Their straightforward synthesis, coupled with the reactive α-chloro group, makes them valuable intermediates for drug discovery and materials science. A thorough understanding of their physical properties, chemical reactivity, and biological mechanisms is essential for harnessing their full potential in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. ijpsr.info [ijpsr.info]

- 3. researchgate.net [researchgate.net]

- 4. 1131-01-7 CAS MSDS (2-Chloro-N-(2,6-dimethylphenyl)acetamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 11. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Mode of Action for Chloroacetamides and Functionally Related Compounds [jstage.jst.go.jp]

Chloroacetamide Derivatives: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the diverse biological activities of chloroacetamide derivatives. These compounds have garnered significant attention in medicinal chemistry and agrochemistry due to their potent anticancer, antimicrobial, and herbicidal properties. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying mechanisms of action to support further research and development in this promising area.

Anticancer Activity

Chloroacetamide derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis and the inhibition of key cellular enzymes.

Quantitative Anticancer Data

The cytotoxic effects of various chloroacetamide derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of selected chloroacetamide derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| N-(3-iodophenyl)-2,2-dichloroacetamide (3e) | A549 (Lung Carcinoma) | 4.76 µM | [1] |

| Thiazole-bearing 2-chloroacetamide (3e) | Jurkat (T-cell leukemia) | 30-40 µM | [2] |

| Thiazole-bearing 2-chloroacetamide (2a) | Jurkat (T-cell leukemia) | 30-40 µM | [2] |

| Thiazole-bearing 2-chloroacetamide (4a) | Jurkat (T-cell leukemia) | 30-40 µM | [2] |

| Benzylaniline derivative (Y19) | MDA-MB-231 (Breast Cancer) | 21 nM | [3] |

Mechanism of Anticancer Action

The anticancer activity of chloroacetamide derivatives is often attributed to their ability to act as alkylating agents, targeting nucleophilic residues in proteins. Key mechanisms include:

-

Induction of Apoptosis via MAPK/ERK Pathway: Some chloroacetamide derivatives can induce reactive oxygen species (ROS) production, leading to the activation of the MAPK/ERK signaling pathway.[4] This cascade ultimately results in the activation of caspases and programmed cell death (apoptosis).[4]

-

Inhibition of Glutathione S-Transferase (GST): Molecular docking studies suggest that glutathione conjugates of 2-chloroacetamides can bind to and inhibit glutathione S-transferase (GST), an enzyme often overexpressed in cancer cells and involved in detoxification and drug resistance.

-

Inhibition of Glutathione Peroxidase 4 (GPX4): Certain chloroacetamide derivatives have been identified as covalent inhibitors of GPX4, an enzyme crucial for protecting cells from lipid peroxidation.[3] Inhibition of GPX4 leads to an accumulation of lipid peroxides and induction of ferroptosis, a form of iron-dependent programmed cell death.[3]

Caption: Simplified signaling pathway of chloroacetamide-induced apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

-

Cancer cell line of interest

-

Complete cell culture medium

-

Chloroacetamide derivative to be tested

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the chloroacetamide derivative in complete culture medium. Remove the existing medium from the wells and add the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a negative control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[5][6]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value can then be determined by plotting the percentage of cell viability against the log of the compound concentration.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Activity

Chloroacetamide derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including bacteria and fungi. Their efficacy makes them potential candidates for the development of new antimicrobial agents.

Quantitative Antimicrobial Data

The antimicrobial activity of chloroacetamide derivatives is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

| Compound/Derivative | Microorganism | MIC Value (µg/mL) | Reference |

| 2-chloro-N-phenylacetamide | Candida albicans | 128 - 256 | [7] |

| 2-chloro-N-phenylacetamide | Candida parapsilosis | 128 - 256 | [7] |

| N-4-bromophenyl-2-chloroacetamide (4-BFCA) | Candida spp. | 6.25 - 50 | [8] |

| N-4-bromophenyl-2-chloroacetamide (4-BFCA) | Dermatophytes | 6.25 - 50 | [8] |

| Compound 2 | Candida spp. | 25 - 50 | [9] |

| Compound 3 | Candida spp. | 25 - 50 | [9] |

| Compound 4 | Candida spp. | 25 - 50 | [9] |

| Compound 2 | Dermatophytes | 3.12 - 50 | [9] |

| Compound 3 | Dermatophytes | 3.12 - 50 | [9] |

| Compound 4 | Dermatophytes | 3.12 - 50 | [9] |

| A2 | Klebsiella pneumoniae | 512 | [10] |

Mechanism of Antimicrobial Action

The antimicrobial effects of chloroacetamide derivatives are thought to arise from their ability to interfere with essential cellular processes in microorganisms.

-

Disruption of Fungal Cell Membrane: Some derivatives are believed to act on the fungal cell membrane, although not through complexation with ergosterol, suggesting a different target within the membrane structure.[9]

-

Inhibition of Bacterial DNA Gyrase and Topoisomerase II: Molecular docking studies have suggested that certain chloroacetamide derivatives can bind to and inhibit bacterial DNA gyrase and Topoisomerase II, enzymes that are essential for DNA replication and transcription, leading to bacterial cell death.[11]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.

-

Microbial strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Chloroacetamide derivative to be tested

-

Sterile 96-well microtiter plates

-

Inoculum standardized to 0.5 McFarland turbidity

-

Microplate reader (optional, for automated reading)

-

Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the chloroacetamide derivative in the broth medium directly in the wells of a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Inoculate each well containing the antimicrobial dilution with the standardized inoculum. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria; 35°C for 24-48 hours for yeast).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure turbidity.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Herbicidal Activity

Chloroacetamide herbicides are widely used in agriculture for the pre-emergence control of annual grasses and some broadleaf weeds.

Quantitative Herbicidal Data

The herbicidal efficacy is often expressed as the effective concentration required to cause a 50% reduction in plant growth (EC50).

| Compound/Derivative | Weed Species | EC50 Value (mg/L) | Reference |

| 2-chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide (2) | A. arvensis | Not specified | [12] |

| 2-chloro-N-(2,4-dichlorobenzyl)-N-(2,5-dichlorophenyl)acetamide (4) | A. arvensis | Not specified | [12] |

| 2-chloro-N-cinnamyl-N-(4-sulfamoylphenyl)acetamide (6) | A. arvensis | Not specified | [12] |

| 2-chloro-N-(2,5-dichlorophenyl)-N-(2-hydroxybenzyl)acetamide (8) | A. arvensis | Not specified | [12] |

| Acetochlor (standard) | A. arvensis | Not specified | [12] |

| 2-chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide (2) | L. temulentum | Not specified | [12] |

| 2-chloro-N-(2,4-dichlorobenzyl)-N-(2,5-dichlorophenyl)acetamide (4) | L. temulentum | Not specified | [12] |

| 2-chloro-N-cinnamyl-N-(4-sulfamoylphenyl)acetamide (6) | L. temulentum | Not specified | [12] |

| 2-chloro-N-(2,5-dichlorophenyl)-N-(2-hydroxybenzyl)acetamide (8) | L. temulentum | Not specified | [12] |

| Acetochlor (standard) | L. temulentum | Not specified | [12] |

Note: While the specific EC50 values were not provided in the cited abstract, the study indicates that these values were determined and presented in the full paper.

Mechanism of Herbicidal Action

The primary mode of action of chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[13][14][15] VLCFAs are essential components of plant cell membranes and cuticular waxes.

-

Inhibition of VLCFA Elongase: Chloroacetamides specifically inhibit the VLCFA elongase enzyme system, which is responsible for the extension of fatty acid chains beyond 18 carbons.[15][16] This inhibition disrupts the formation of critical cellular structures, leading to a halt in cell division and enlargement, ultimately causing the death of susceptible weed seedlings.[17] The half-inhibition values for this process are very low, in the range of 10 to 100 nM.[14]

Caption: Mechanism of herbicidal action of chloroacetamide derivatives.

Experimental Protocol: Pre-emergence Herbicidal Activity Assay

This assay evaluates the effectiveness of a herbicide when applied to the soil before the emergence of weed seedlings.

-

Seeds of a target weed species (e.g., Lolium rigidum, Amaranthus retroflexus)

-

Pots or trays filled with a suitable soil mix

-

Chloroacetamide herbicide formulation

-

Spraying equipment calibrated for uniform application

-

Growth chamber or greenhouse with controlled environmental conditions

-

Potting and Seeding: Fill pots or trays with soil and sow the weed seeds at a uniform depth.

-

Herbicide Application: Prepare different concentrations of the chloroacetamide herbicide. Apply the herbicide solution uniformly to the soil surface using a calibrated sprayer. Include an untreated control group.

-

Incubation: Place the pots or trays in a growth chamber or greenhouse with controlled temperature, light, and humidity to facilitate seed germination and plant growth.

-

Watering: Water the pots as needed, typically from the bottom, to avoid disturbing the treated soil layer.

-

Evaluation: After a set period (e.g., 14-21 days), assess the herbicidal effect. This can be done by counting the number of emerged seedlings, measuring the shoot length or fresh/dry weight of the surviving plants, and visually rating the phytotoxicity on a scale of 0 to 100 (where 0 is no effect and 100 is complete kill).

-

Data Analysis: Calculate the percentage of inhibition for each treatment compared to the untreated control. The EC50 value can be determined by plotting the percentage of inhibition against the herbicide concentration.

Conclusion

Chloroacetamide derivatives represent a versatile class of compounds with significant potential in medicine and agriculture. Their diverse biological activities, coupled with their synthetic accessibility, make them attractive scaffolds for the development of new therapeutic agents and crop protection products. This technical guide provides a foundational understanding of their properties, offering valuable insights for researchers and developers in the field. Further investigation into the structure-activity relationships and optimization of lead compounds will be crucial for translating the potential of chloroacetamide derivatives into practical applications.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. dspace.ifnmu.edu.ua [dspace.ifnmu.edu.ua]

- 3. Discovery of novel benzylaniline derivatives containing chloroacetamide as GPX4 inhibitors with potential efficacy in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchhub.com [researchhub.com]

- 7. scielo.br [scielo.br]

- 8. A chloroacetamide derivative as a potent candidate for fusariosis treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chloroacetamide derivatives as a promising topical treatment for fungal skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The very-long-chain fatty acid synthase is inhibited by chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Potential Applications of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. The 2-chloro-N-arylacetamide framework has emerged as a promising pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including potent antifungal and antibacterial properties. This technical guide focuses on the potential medicinal chemistry applications of a specific analog, 2-chloro-N-(2,4-dimethoxyphenyl)acetamide. While direct experimental data for this compound is limited in publicly accessible literature, this document extrapolates its potential based on extensive research into structurally related compounds. This guide summarizes the synthesis, proposed mechanisms of action, and potential therapeutic applications, supported by quantitative data from closely related analogs. Detailed experimental protocols and conceptual diagrams are provided to facilitate further research and development in this area.

Introduction

The N-arylacetamide moiety is a cornerstone in medicinal chemistry, present in numerous approved drugs. The incorporation of a reactive chloroacetyl group offers a versatile handle for covalent modification of biological targets, a strategy that can lead to enhanced potency and prolonged duration of action. The 2,4-dimethoxyphenyl substitution pattern is of particular interest due to the electronic and steric properties conferred by the methoxy groups, which can influence the compound's pharmacokinetic and pharmacodynamic profile. This guide explores the therapeutic potential of this compound as a lead compound for the development of novel anti-infective agents and potentially other therapeutic indications.

Synthesis

The synthesis of this compound follows a well-established and straightforward synthetic route. The primary method involves the acylation of 2,4-dimethoxyaniline with chloroacetyl chloride. This reaction is typically carried out in an inert solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct.

General Synthetic Pathway

safety and handling of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide

An In-depth Technical Guide on the Safety and Handling of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide

Document ID: TGS-CN24DA-20251224 Version: 1.0 Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety, handling, and physicochemical properties of this compound (CAS No: 101908-41-2). The information herein is compiled from safety data sheets and scientific literature to ensure safe and effective use in a laboratory or research setting.

Section 1: Safety and Hazard Profile

This compound is a chemical intermediate that requires careful handling due to its potential health hazards.[1] The primary known hazard is serious eye irritation. As a member of the chloroacetamide class, it should be handled with the assumption of potential skin, and respiratory irritation, and possible toxicity if ingested, though specific data for this compound is limited.

GHS Classification and Labeling

The Globally Harmonized System (GHS) classification for this compound is summarized below.

| Category | GHS Classification |

| Pictogram |  |

| Signal Word | Warning |

| Hazard Statements | H319: Causes serious eye irritation. |

| Precautionary Statements | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Toxicological Information

Specific toxicological data such as LD50 or LC50 values for this compound are not available in the reviewed literature.[2] However, the broader class of N-substituted 2-chloroacetamides has been evaluated for a range of biological activities and potential toxicities. Some chloroacetamide herbicides have been shown to induce oxidative stress. It is crucial to handle this compound as potentially hazardous and to prevent all direct contact and inhalation.

Section 2: Physical and Chemical Properties

A summary of the known physical and chemical properties is provided below. Experimental data for properties such as melting point and boiling point are not available in the reviewed literature.

| Property | Value |

| CAS Number | 101908-41-2 |

| Molecular Formula | C₁₀H₁₂ClNO₃[1] |

| Molecular Weight | 229.66 g/mol [1] |

| Appearance | Solid |

| Solubility | Expected to have low solubility in water and moderate solubility in organic solvents like ethanol and DMSO.[3] |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| InChI Key | SPDLCISEBHCEFN-UHFFFAOYSA-N |

Section 3: Handling, Storage, and Disposal

Strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

A safety shower and eyewash station must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EU EN166 or OSHA 29 CFR 1910.133 standards.[4]

-

Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber) inspected prior to use.

-

Skin and Body Protection: Wear a lab coat, long-sleeved shirt, and trousers. Avoid exposed skin. For larger quantities or in case of spill risk, consider impervious clothing.

Safe Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Avoid the formation and inhalation of dust.[4]

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

Storage Conditions

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[5]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

-

The recommended storage class code is 11 for combustible solids.

Disposal

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

-

Do not allow the product to enter drains.

Section 4: Reactivity and Stability

-

Chemical Stability: The compound is stable under recommended storage conditions.[5]

-

Reactivity Profile: The chemical reactivity of N-aryl 2-chloroacetamides is primarily defined by the electrophilic nature of the carbon atom bonded to the chlorine. This makes the compound susceptible to nucleophilic substitution, where the chlorine atom can be displaced by various nucleophiles.

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[5]

-

Hazardous Decomposition Products: Thermal decomposition can produce toxic and irritating gases, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[5]

Section 5: First Aid and Emergency Procedures

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[5] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[4] |

| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor.[4] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4] |

-

Fire-Fighting Measures: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

-

Accidental Release Measures: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal. Prevent further leakage or spillage if safe to do so.[4]

Section 6: Experimental Protocols

General Protocol for Handling a Hazardous Powdered Solid

-

Preparation: Don all required PPE (lab coat, safety goggles, gloves). Ensure the chemical fume hood is operational.

-

Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the required amount of this compound to the container using a clean spatula. Avoid creating dust.

-

Solubilization: If making a solution, add the solvent slowly to the container with the solid. Gently swirl or stir to dissolve.

-

Reaction Setup: Transfer the solid or solution to the reaction vessel within the fume hood.

-

Cleanup: Decontaminate any surfaces that may have come into contact with the chemical. Dispose of all contaminated materials (e.g., weigh boats, pipette tips, gloves) in the designated hazardous waste container.

-

Post-Handling: Wash hands thoroughly after completing the procedure.

Representative Synthesis Protocol

The following is a representative protocol for the synthesis of this compound, adapted from similar chloroacetylation procedures.[6][7]

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2,4-dimethoxyaniline (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or ethyl acetate).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition: While stirring vigorously, add chloroacetyl chloride (1.05 equivalents) dropwise to the mixture over 10-15 minutes, ensuring the temperature remains low.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final product.

Section 7: Biological Activity and Mechanism of Action

While no specific biological studies have been published for this compound, the chloroacetamide chemical class is well-known for its biological activity.

-

General Mechanism: The primary mechanism of action for chloroacetamides is covalent inhibition. The reactive chloroacetyl group acts as an electrophile, making it susceptible to nucleophilic attack by amino acid residues in proteins, particularly the thiol group of cysteine. This reaction forms a stable, irreversible thioether bond, leading to the permanent inactivation of the target protein.

-

Herbicidal Activity: In agricultural applications, chloroacetamide herbicides function by inhibiting very-long-chain fatty acid (VLCFA) elongase systems. This disruption of lipid synthesis prevents the formation of stable cell membranes, which is lethal to sensitive plant seedlings.[3]

-

Antimicrobial Potential: Other N-aryl 2-chloroacetamides have demonstrated antimicrobial and antifungal activity.[6][8] The proposed mechanisms include binding to ergosterol in the fungal plasma membrane or inhibiting DNA synthesis.[9] The addition of the chlorine atom to the acetamide structure has been shown to be crucial for the biological activity in some cases.

Section 8: Visualizations

The following diagrams illustrate key logical workflows and mechanisms relevant to the handling and action of this compound.

Caption: Workflow for the safe handling of a hazardous powdered chemical.

Caption: General mechanism of covalent inhibition by chloroacetamides.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. m.molbase.com [m.molbase.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to the Reactivity of the Chloroacetyl Group in N-Aryl Acetamides

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-aryl-2-chloroacetamides are a pivotal class of organic compounds, serving as versatile intermediates in synthetic chemistry and as core scaffolds in numerous biologically active molecules. The inherent reactivity of the chloroacetyl group, characterized by an electrophilic α-carbon, makes these compounds highly susceptible to nucleophilic substitution. This reactivity is fundamental to their utility in constructing complex molecular architectures, including a wide array of heterocyclic systems. This technical guide provides a comprehensive overview of the core reactivity principles, key reaction classes, and factors influencing the chemical behavior of the chloroacetyl group in N-aryl acetamides. Detailed experimental protocols, quantitative data on synthesis and reactivity, and mechanistic diagrams are presented to serve as a practical resource for professionals in research and drug development.

Core Reactivity Principles

The chemical reactivity of N-aryl-2-chloroacetamides is dominated by the chloroacetyl moiety (-COCH₂Cl). The chlorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles.[1] This process is significantly enhanced by the adjacent carbonyl group.

Two primary electronic effects govern this reactivity:

-

Inductive Effect: The electron-withdrawing nature of the carbonyl group and the chlorine atom increases the partial positive charge (electrophilicity) on the α-carbon, making it a prime target for nucleophilic attack.[2]

-

Orbital Overlap: The π* antibonding orbital of the carbonyl group can overlap with the σ* antibonding orbital of the C-Cl bond. This interaction lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) associated with the C-Cl bond, making it more susceptible to nucleophilic attack in an Sₙ2 fashion.

Consequently, the reaction of N-aryl chloroacetamides with nucleophiles typically proceeds via a concerted bimolecular nucleophilic substitution (Sₙ2) mechanism.[2][3] Kinetic studies support this pathway, showing second-order kinetics and negative entropies of activation (ΔS‡), which are characteristic of a highly ordered, bimolecular transition state.[2][3]

Synthesis of N-Aryl-2-Chloroacetamides

The most common method for synthesizing N-aryl-2-chloroacetamides is the chloroacetylation of a corresponding primary or secondary aryl amine with chloroacetyl chloride.[4] The reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of chloroacetyl chloride. A base is typically required to neutralize the HCl byproduct, which would otherwise protonate and deactivate the starting amine.[1]

Data Presentation: Synthesis and Characterization

The versatility of the chloroacetylation reaction is demonstrated by the synthesis of a variety of substituted N-aryl-2-chloroacetamides. The following table summarizes the yields and physical characteristics of several derivatives.[5][6]

| Compound ID | Substituent (on Phenyl Ring) | Yield (%) | Melting Point (°C) | Key IR Bands (cm⁻¹) (C=O, N-H) |

| SP1 | H | 78 | 134-136 | 1668, 3292 |

| SP2 | 4-CH₃ | 85 | 145-147 | 1665, 3290 |

| SP3 | 4-F | 81 | 142-144 | 1672, 3288 |

| SP4 | 4-Cl | 88 | 164-166 | 1664, 3282 |

| SP5 | 4-Br | 86 | 177-179 | 1663, 3278 |

| SP6 | 3-Cl | 70 | 98-100 | 1666, 3282 |

| SP7 | 2-Cl | 82 | 65-67 | 1658, 3259 |

| SP8 | 4-COCH₃ | 72 | 188-190 | 1682, 1660, 3285 |

| SP9 | 4-OH | 75 | 140-142 | 1655, 3310 (O-H), 3280 |

| SP10 | 3-CN | 69 | 155-157 | 1675, 2230 (CN), 3295 |

| SP11 | 4-CN | 71 | 198-200 | 1670, 2228 (CN), 3290 |

| SP12 | 4-NO₂ | 24 | 180-183 | 1670, 3279 |

Data sourced from references[5] and[6].

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl-2-Chloroacetamides [1]

This protocol describes a standard method using an organic solvent.

-

Materials:

-

Substituted aryl amine (1.0 eq)

-

Chloroacetyl chloride (1.2 eq)

-

Triethylamine (TEA) or Sodium Acetate (1.2 eq)

-

Solvent (e.g., Dichloromethane (DCM), Glacial Acetic Acid)

-

Ice bath, round-bottom flask, magnetic stirrer.

-

-

Procedure:

-

Dissolve the substituted aryl amine (1.0 eq) and the base (1.2 eq) in the chosen solvent in a round-bottom flask.

-

Cool the mixture in an ice bath to 0-5 °C with continuous stirring.

-

Add chloroacetyl chloride (1.2 eq) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Filter the precipitate using a Buchner funnel and wash thoroughly with cold water.

-

Dry the product. Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.

-

Visualization: Synthesis Workflow

The general workflow for the synthesis and purification of these compounds can be visualized as follows:

References

- 1. benchchem.com [benchchem.com]

- 2. Kinetics and mechanism of the nucleophilic displacement reactions of chloroacetanilide herbicides: investigation of alpha-substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsr.info [ijpsr.info]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide

Introduction

2-chloro-N-(2,4-dimethoxyphenyl)acetamide is an amide compound that can serve as a versatile intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. Its synthesis is typically achieved through the acylation of 2,4-dimethoxyaniline with chloroacetyl chloride. This document provides a detailed protocol for this synthesis, outlining the necessary reagents, equipment, procedural steps, and safety precautions. The presented method is based on established procedures for the amidation of aromatic amines, designed to be efficient and high-yielding.[1][2]

Chemical and Physical Data

A summary of the physical and chemical properties of the reactants and the final product is provided below for easy reference.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical Form / Properties |

| 2,4-Dimethoxyaniline (Reactant) | C₈H₁₁NO₂ | 153.18 | 2735-04-8[3] | Solid mp: 33-36 °C density: 1.075 g/mL at 25 °C |